molecular formula C5H4N2O B1374316 5-Methyloxazole-4-carbonitrile CAS No. 1240598-07-5

5-Methyloxazole-4-carbonitrile

Cat. No. B1374316
CAS RN: 1240598-07-5
M. Wt: 108.1 g/mol
InChI Key: YLZGEAQDTXBPOC-UHFFFAOYSA-N
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Description

5-Methyloxazole-4-carbonitrile is a chemical compound with the molecular formula C5H4N2O . It has a molecular weight of 108.10 g/mol . The IUPAC name for this compound is 5-methyl-1,3-oxazole-4-carbonitrile .


Molecular Structure Analysis

The InChI string for 5-Methyloxazole-4-carbonitrile is InChI=1S/C5H4N2O/c1-4-5(2-6)7-3-8-4/h3H,1H3 . The Canonical SMILES is CC1=C(N=CO1)C#N .


Physical And Chemical Properties Analysis

5-Methyloxazole-4-carbonitrile has a molecular weight of 108.10 g/mol . It has a XLogP3-AA value of 0.8, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 49.8 Ų .

Scientific Research Applications

Drug Discovery

5-Methyloxazole-4-carbonitrile: is a compound that has garnered attention in the realm of drug discovery. Its structure allows for the creation of various derivatives that can be used as potential pharmacophores. The compound’s ability to interact with different biological targets makes it a valuable scaffold in the synthesis of new therapeutic agents. It has been explored for its potential in creating small molecule inhibitors, which can play a crucial role in treating diseases by modulating biological pathways .

Material Science

In material science, 5-Methyloxazole-4-carbonitrile serves as a precursor for the synthesis of advanced materials. Its incorporation into polymers and coatings can enhance the properties of materials, such as thermal stability and chemical resistance. Researchers are investigating its use in the development of novel materials with specific electronic or photonic properties, which could have applications in semiconductors or as part of solar cell technologies.

Organic Synthesis

This compound is also a versatile reagent in organic synthesis. It can be used to construct complex organic molecules, including heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. Its utility in multi-step synthetic routes is invaluable for chemists looking to build intricate molecular architectures with precision .

Analytical Chemistry

In analytical chemistry, derivatives of 5-Methyloxazole-4-carbonitrile are used as analytical standards and reagents. They can help in the quantification and identification of substances within a mixture. The compound’s derivatives may also be used in the development of new analytical methods for detecting specific chemicals or biological substances .

Biochemistry

The biochemical applications of 5-Methyloxazole-4-carbonitrile are linked to its role in enzyme inhibition and receptor binding studies. It can be used to modify biochemical pathways, and its derivatives can act as probes to study the function of various enzymes and receptors within cells .

Environmental Science

In environmental science, 5-Methyloxazole-4-carbonitrile and its derivatives can be used to study degradation processes and environmental fate of organic compounds. It may also serve as a model compound in the development of environmentally friendly pesticides or herbicides, contributing to sustainable agricultural practices .

Mechanism of Action

properties

IUPAC Name

5-methyl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-5(2-6)7-3-8-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZGEAQDTXBPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3-oxazole-4-carbonitrile

CAS RN

1240598-07-5
Record name 5-methyl-1,3-oxazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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